molecular formula C8H7ClF3NO B1406352 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline CAS No. 1706461-21-3

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline

Cat. No. B1406352
CAS RN: 1706461-21-3
M. Wt: 225.59 g/mol
InChI Key: CEGAQIPPBQTOOI-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, also known as 5-CMTFA, is an organic compound with the CAS Number: 1706461-21-3 . It has a molecular weight of 225.6 and is a highly reactive compound, making it a useful tool for researchers in many fields.


Synthesis Analysis

The synthesis of similar compounds like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline has been explored. This process involves high pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether.


Molecular Structure Analysis

The InChI Code of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is 1S/C8H7ClF3NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3 .


Chemical Reactions Analysis

5-CMTFA is a highly reactive compound, making it a useful tool for researchers in many fields. It has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens derivatives of 3-(quinolin-3-yl)acrylates series of novel Shiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .


Physical And Chemical Properties Analysis

5-CMTFA is a solid at ambient temperature . It has a boiling point of 247.8±35.0 °C (Predicted) and a density of 1.407±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Pharmaceutical Synthesis

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline: is a valuable intermediate in pharmaceutical synthesis. Its trifluoromethoxy group is particularly significant due to its lipophilic nature, which can improve the pharmacokinetic properties of drug molecules. This compound can be used to synthesize various pharmacophores, which are part of FDA-approved drugs that exhibit a range of pharmacological activities .

Liquid Crystal Technology

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline: can be used in the synthesis of side-group liquid-crystalline polymethacrylates. These materials are essential for the development of liquid crystal displays (LCDs), which are ubiquitous in modern electronic devices .

Organic Synthesis

As a versatile reagent in organic synthesis, this compound can be involved in the formation of novel Schiff bases through condensation reactions. These bases have numerous applications, including the development of dyes and pigments .

properties

IUPAC Name

5-chloro-2-methyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGAQIPPBQTOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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